molecular formula C8H10N2O2 B12645034 Isopropyl pyrazinecarboxylate CAS No. 93778-21-3

Isopropyl pyrazinecarboxylate

Cat. No.: B12645034
CAS No.: 93778-21-3
M. Wt: 166.18 g/mol
InChI Key: UQIVGDUWRUPYRU-UHFFFAOYSA-N
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Description

Isopropyl pyrazinecarboxylate is a chemical compound belonging to the pyrazine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. Pyrazine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

The synthesis of isopropyl pyrazinecarboxylate typically involves the esterification of pyrazinecarboxylic acid with isopropanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Pyrazinecarboxylic acid+IsopropanolH2SO4Isopropyl pyrazinecarboxylate+H2O\text{Pyrazinecarboxylic acid} + \text{Isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Pyrazinecarboxylic acid+IsopropanolH2​SO4​​Isopropyl pyrazinecarboxylate+H2​O

Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Isopropyl pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid.

    Reduction: Reduction reactions can convert it to pyrazinecarboxylate esters with different alkyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .

Scientific Research Applications

Isopropyl pyrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Isopropyl pyrazinecarboxylate can be compared with other pyrazine derivatives, such as:

    Pyrazinecarboxylic acid: The parent compound, which lacks the isopropyl ester group.

    Methyl pyrazinecarboxylate: A similar ester with a methyl group instead of an isopropyl group.

    Ethyl pyrazinecarboxylate: Another ester with an ethyl group.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity.

Properties

CAS No.

93778-21-3

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

propan-2-yl pyrazine-2-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-6(2)12-8(11)7-5-9-3-4-10-7/h3-6H,1-2H3

InChI Key

UQIVGDUWRUPYRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NC=CN=C1

Origin of Product

United States

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